molecular formula C6H12ClN3 B2751943 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine;hydrochloride CAS No. 2241131-31-5

2-(5-Methyl-1H-pyrazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2751943
CAS No.: 2241131-31-5
M. Wt: 161.63
InChI Key: WAGCRNPZYXTDDJ-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1H-pyrazol-3-yl)ethanamine;hydrochloride” is a chemical compound with the IUPAC name “2-(5-methyl-1H-pyrazol-3-yl)ethanamine” and an InChI code of "1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9)" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code "1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9)" . This indicates that the compound contains 6 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.


Physical and Chemical Properties Analysis

The physical form of “this compound” is oil . It has a molecular weight of 125.17 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

One study investigates the Cu(II) complexes of tridentate ligands, demonstrating their DNA binding propensity and cytotoxicity towards cancer cell lines. This research highlights the potential of these complexes in therapeutic applications, such as targeted cancer treatments (Kumar et al., 2012).

Chelating Agents Synthesis

Another study focuses on the synthesis of new pyrazole-containing chelating agents, which are vital for developing metal complexes with potential applications in catalysis, pharmaceuticals, and materials science (Driessen, 2010).

Antimicrobial and Antifungal Activity

Research on pyrazoline and pyrazole derivatives reveals their significant antibacterial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).

Spectroscopic Investigations and Structural Analysis

Investigations into tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes provide insights into the coordination chemistry and potential applications of these compounds in materials science and catalysis (Pettinari et al., 1995).

Structural Characterization and Hirshfeld Surface Analysis

A study on the structural characterization of a pyrazoline compound demonstrates the utility of X-ray diffraction and Hirshfeld surface analysis in understanding intermolecular interactions, which is crucial for designing molecular materials with specific properties (Delgado et al., 2020).

Safety and Hazards

The safety information for “2-(5-Methyl-1H-pyrazol-3-yl)ethanamine;hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-4-6(2-3-7)9-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCRNPZYXTDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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